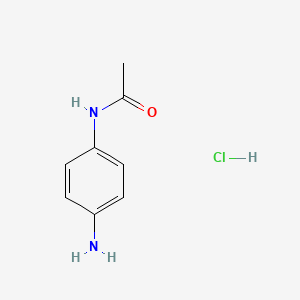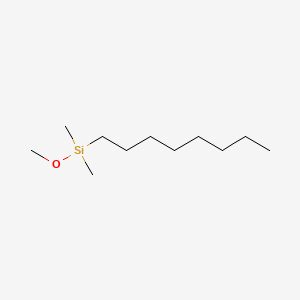
N-hydroxytetrachlorophthalimide
Overview
Description
N-hydroxytetrachlorophthalimide is an aryl-tetrahalogenated N-hydroxyphthalimide derivative. It is known for its role as an efficient catalyst in various oxidation reactions, particularly in the oxidation of aromatic hydrocarbons using molecular oxygen under metal-free and aerobic conditions .
Mechanism of Action
Target of Action
N-hydroxytetrachlorophthalimide, also known as 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione, primarily targets aromatic hydrocarbons . It forms an efficient catalytic system for the oxidation of these hydrocarbons when combined with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) .
Mode of Action
The interaction of this compound with its targets results in significant changes. It is used as a reagent in the electrochemical allylic C-H oxidation reaction . This method provides a scalable and sustainable alternative to current strategies based on toxic reagents or precious metals .
Biochemical Pathways
This compound affects the oxidation pathways of aromatic hydrocarbons . It forms an efficient catalytic system for the oxidation of these hydrocarbons using molecular oxygen under metal-free and aerobic conditions . This results in downstream effects that can influence various biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the oxidation of aromatic hydrocarbons . This oxidation process can lead to various downstream effects, depending on the specific aromatic hydrocarbon being targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to form an efficient catalytic system for the oxidation of aromatic hydrocarbons is enhanced under metal-free and aerobic conditions . .
Biochemical Analysis
Biochemical Properties
N-hydroxytetrachlorophthalimide plays a significant role in biochemical reactions, especially in oxidation processes. It interacts with enzymes such as 1,4-diamino-2,3-dichloroanthraquinone to form catalytic systems that facilitate the oxidation of aromatic hydrocarbons. These interactions are crucial for the compound’s function as an oxidant, enabling it to participate in various biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the electrochemical oxidation of allylic C-H bonds, which can impact cell function and metabolic activities. The compound’s ability to mediate these reactions highlights its importance in cellular biochemistry .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a mediator for the electrochemical oxidation of allylic C-H bonds, exhibiting high chemoselectivity and wide substrate extension. These molecular interactions are essential for the compound’s role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable reagent for biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects without causing significant toxicity. At higher doses, it may lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as an oxidant enables it to participate in oxidation-reduction reactions, which are crucial for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function in biochemical reactions. This subcellular localization is essential for the compound’s role in cellular biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxytetrachlorophthalimide can be synthesized through the reaction of tetrachlorophthalic anhydride with hydroxylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as acetic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-hydroxytetrachlorophthalimide undergoes various types of reactions, including:
Oxidation: It acts as a catalyst in the oxidation of aromatic hydrocarbons.
Reduction: It can be reduced to form N-hydroxyphthalimide.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include molecular oxygen, 1,4-diamino-2,3-dichloroanthraquinone, and various metal catalysts. The reactions are typically carried out under aerobic conditions and at elevated temperatures .
Major Products
The major products formed from reactions involving this compound include oxidized aromatic hydrocarbons and substituted phthalimide derivatives .
Scientific Research Applications
N-hydroxytetrachlorophthalimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various oxidation and substitution reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of fine chemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- N-hydroxyphthalimide
- Tetrachlorophthalic anhydride
- 3,4,5,6-Tetrachlorophthalimide
Uniqueness
N-hydroxytetrachlorophthalimide is unique due to its high oxidation potential and ability to form highly reactive radical species. This makes it an efficient catalyst for oxidation reactions under metal-free and aerobic conditions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBHXSKVVPTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301898 | |
| Record name | N-hydroxytetrachlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85342-65-0 | |
| Record name | 85342-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxytetrachlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Hydroxytetrachlorophthalimide (TCNHPI) in decarboxylative alkynylation reactions?
A1: TCNHPI plays a crucial role as an activating agent for carboxylic acids in decarboxylative alkynylation reactions. [] It reacts with carboxylic acids to form activated TCNHPI esters, which are more susceptible to decarboxylation and subsequent coupling with alkynes in the presence of nickel or iron-based catalysts. This activation strategy enables the efficient formation of terminal and substituted alkynes from readily available carboxylic acid starting materials. []
Q2: Are there any structural studies available for TCNHPI or its derivatives?
A2: While the provided research papers primarily focus on the application of TCNHPI, a related structural study is available. [] The crystal structure of 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione N,N-dimethylformamide solvate, a derivative of TCNHPI, reveals insights into its hydrogen bonding capabilities. This information could be relevant for understanding the interactions of TCNHPI with carboxylic acids during the activation process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















